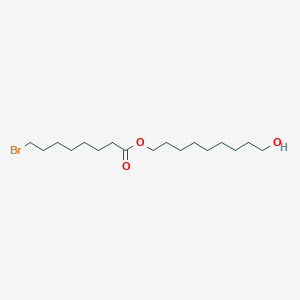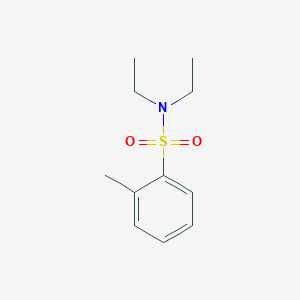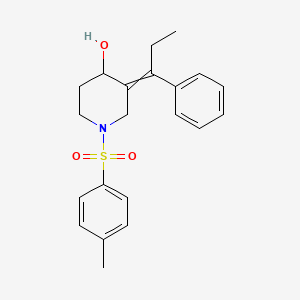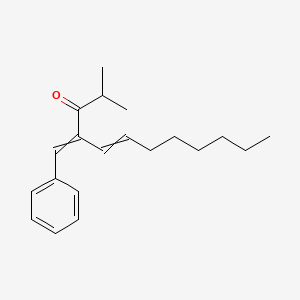
9-Hydroxynonyl 8-bromooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxynonyl 8-bromooctanoate is an organic compound with the molecular formula C17H33BrO3 It is a derivative of octanoic acid and is characterized by the presence of a hydroxyl group on the nonyl chain and a bromine atom on the octanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxynonyl 8-bromooctanoate typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: 1,6-dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: The 8-bromooctanoic acid is then esterified with 9-hydroxynonanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxynonyl 8-bromooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a non-halogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.
Major Products
Oxidation: Produces 9-oxononyl 8-bromooctanoate or 9-carboxynonyl 8-bromooctanoate.
Reduction: Yields 9-hydroxynonyl octanoate.
Substitution: Results in compounds like 9-azidononyl 8-bromooctanoate or 9-thiononyl 8-bromooctanoate.
Applications De Recherche Scientifique
9-Hydroxynonyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Hydroxynonyl 8-bromooctanoate involves its interaction with biological molecules through its hydroxyl and bromine functional groups. These interactions can lead to the modification of proteins and nucleic acids, affecting cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic acid, 8-bromo-, nonyl ester: Similar structure but lacks the hydroxyl group on the nonyl chain.
8-Bromooctanoic acid: Contains the bromine atom but lacks the ester linkage and hydroxyl group.
9-Hydroxynonyl octanoate: Similar structure but lacks the bromine atom.
Uniqueness
9-Hydroxynonyl 8-bromooctanoate is unique due to the presence of both a hydroxyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
819883-41-5 |
|---|---|
Formule moléculaire |
C17H33BrO3 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
9-hydroxynonyl 8-bromooctanoate |
InChI |
InChI=1S/C17H33BrO3/c18-14-10-6-4-5-9-13-17(20)21-16-12-8-3-1-2-7-11-15-19/h19H,1-16H2 |
Clé InChI |
SAAHRTLNNFNKCL-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCO)CCCCOC(=O)CCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)


![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)



